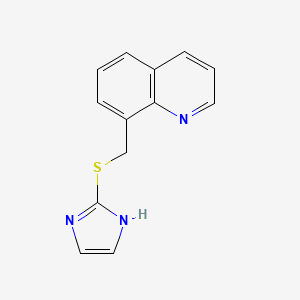![molecular formula C14H14N2O2S B7591894 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thieno[3,2-b]pyridin-7-one derivative that has a unique chemical structure, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one has several biochemical and physiological effects. These effects include the inhibition of the production of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one in lab experiments include its potent anti-inflammatory and anti-cancer activities, its unique chemical structure, and its relative ease of synthesis. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the investigation of 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one. These include:
1. Further investigation into the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer activities.
2. The development of new drugs based on the chemical structure of 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one for the treatment of inflammatory and cancerous diseases.
3. The investigation of the potential toxicity of this compound and its derivatives.
4. The investigation of the potential applications of this compound in other scientific fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one is a compound that has shown promise in scientific research due to its potential applications in various fields. Further investigation into the mechanism of action of this compound and its derivatives is necessary to fully understand its potential applications.
Synthesis Methods
The synthesis of 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one involves several steps, including the condensation of 2-aminothiophene with 2-bromo-3-pyridinecarboxaldehyde, followed by the reaction with 2-bromoacetophenone and subsequent cyclization with sodium ethoxide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
The compound 4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one has been extensively studied for its potential applications in various scientific fields. One of the areas where this compound has shown promise is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9(2)12-7-15-13(18-12)8-16-5-3-11(17)14-10(16)4-6-19-14/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCVPUPJSUWVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN2C=CC(=O)C3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)
![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
